Engeletin, also known as dihydrokaempferol 3-rhamnoside, is a natural flavonoid glycoside belonging to the flavanonol subclass. [, , , , , , , , ] It is primarily found in the skin of white grapes and white wine. [, ] Engeletin is widely distributed in Southeast Asia, where the leaves of plants containing it are often used in teas. [] This compound has garnered significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects against various diseases. [, , , , , , ]
Engeletin is primarily derived from various plant sources. Significant amounts of Engeletin have been extracted from:
Engeletin is classified as a flavonoid glycoside, which is a type of polyphenolic compound known for its diverse biological activities, including anti-inflammatory and antioxidant effects. It has been studied extensively for its potential health benefits and therapeutic uses in treating various diseases.
Currently, there are no reported methods for the chemical synthesis of Engeletin. The compound is primarily extracted from natural sources using various extraction techniques. The extraction methods typically involve the use of solvents such as ethanol or methanol to isolate Engeletin from plant materials. The yield and purity of Engeletin can vary significantly depending on the extraction method employed .
Recent studies have focused on improving the extraction processes to enhance yield and purity, but no synthetic methods have been established .
The molecular formula of Engeletin is , indicating it consists of 21 carbon atoms, 20 hydrogen atoms, and 10 oxygen atoms. The compound features a complex structure typical of flavonoids, characterized by multiple hydroxyl groups that contribute to its biological activity .
The structural analysis reveals that Engeletin contains a flavanone backbone with glycosylation at specific positions. This structure plays a crucial role in its interaction with biological targets and influences its solubility and bioavailability.
Engeletin participates in several chemical reactions that are significant for its biological activities:
These reactions highlight the compound's potential therapeutic effects against various diseases.
The mechanism of action of Engeletin involves several pathways:
These mechanisms underline the potential use of Engeletin in treating inflammatory conditions and cancers.
Engeletin exhibits several notable physical and chemical properties:
These properties influence the formulation and delivery methods for therapeutic applications.
Engeletin has several promising applications in science and medicine:
The diverse applications highlight the importance of further research into Engeletin's pharmacological potential.
Flavonoids have constituted a cornerstone of phytopharmacology since the early 20th century, with initial research focusing on their structural diversity and antioxidant properties. The isolation of quercetin in 1936 marked a pivotal advancement, revealing the potential of flavonoids to modulate oxidative stress and inflammation. By the 1990s, over 6,000 flavonoids had been characterized, with epidemiological studies linking flavonoid-rich diets to reduced chronic disease incidence. This era saw the emergence of Ginkgo biloba extracts (standardized to 24% flavonoids) for cognitive health and green tea catechins for cardiometabolic protection, validating flavonoids as clinically relevant phytochemicals [1].
The resurgence of natural product drug discovery in the 2000s accelerated flavonoid applications. Technologies like high-throughput screening enabled rapid identification of bioactive flavonoids, while advances in chromatography improved isolation efficiency. Notably, the discovery of flavonoid-mediated NF-κB pathway inhibition revolutionized understanding of their anti-inflammatory mechanisms, shifting research from descriptive phytochemistry to targeted molecular pharmacology. This paradigm established flavonoids as scaffolds for synthesizing novel drugs with multi-target capabilities [2] [5].
Engeletin (ENG, deoxydihydroquercetin-3-β-rhamnoside; C~21~H~22~O~10~) emerged as a distinct flavonoid glycoside in 1998 when isolated from Smilax species for hepatoprotective applications. Its structural uniqueness lies in the dihydroflavonol core conjugated to rhamnose, enhancing solubility and bioavailability compared to aglycone flavonoids. Early pharmacological profiling (2005–2010) revealed ENG’s low cytotoxicity and broad-spectrum activity, positioning it as a candidate for drug development [1] [6].
Table 1: Historical Milestones in Engeletin Research
Year | Discovery | Significance | |
---|---|---|---|
1998 | First isolation from Smilax spp. | Identified for immunomodulatory hepatoprotection | |
2005 | Crystal structure determination | Confirmed molecular formula (MW: 434 g/mol) | |
2011 | Extraction from Engelhardia roxburghiana | Revealed concentration-dependent IL-1β modulation | |
2017 | Pharmacokinetic profiling in rats | Demonstrated rapid absorption (T~max~: 0.25 h) | |
2020 | NF-κB pathway inhibition evidence | Established mechanism for anti-inflammatory effects | |
2023 | Synthesis of functionalized nano-carriers | Addressed bioavailability limitations | [1] [5] |
Critical breakthroughs occurred post-2010:
ENG’s therapeutic value stems from its polypharmacology, simultaneously engaging multiple disease-relevant pathways:
Table 2: Key Pharmacological Activities of Engeletin
Therapeutic Area | Mechanism of Action | Experimental Evidence |
---|---|---|
Anti-Inflammation | TLR4/NF-κB pathway inhibition; M1 macrophage polarization ↓ | Reduced TNF-α, IL-6 in colitis models [3] |
Antioxidant | Nrf2/HO-1 axis activation; ROS scavenging | Ameliorated Aβ-induced oxidative stress in microglia [1] |
Metabolic Regulation | PPAR-γ upregulation; α-glucosidase inhibition | ↓ Blood glucose (16.6%) and LDL (23%) in diabetic mice [7] [8] |
Anti-Tumor | Apoptosis induction via ER stress; MMP suppression | Inhibited lung cancer cell proliferation [1] |
Tissue Protection | VEGF/vasohibin-mediated angiogenesis | Improved cerebral ischemia reperfusion injury [1] |
Despite promising pharmacology, ENG faces development hurdles:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2